molecular formula C7H15ClN2 B8809994 (S)-Quinuclidin-3-amine hydrochloride

(S)-Quinuclidin-3-amine hydrochloride

Cat. No.: B8809994
M. Wt: 162.66 g/mol
InChI Key: KHAKFKRESWHJHB-UHFFFAOYSA-N
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Description

(S)-Quinuclidin-3-amine hydrochloride (CAS: 137661-30-4) is a chiral bicyclic amine salt with the molecular formula C₇H₁₅ClN₂ and a molecular weight of 162.66 g/mol . Its IUPAC name is (3S)-quinuclidin-3-amine hydrochloride, and its SMILES notation is Cl.N[C@@H]1CN2CCC1CC2 . The compound is stored under inert conditions at room temperature and is commercially available with purity levels exceeding 95% .

The quinuclidine scaffold is notable for its rigid bicyclic structure, which enhances binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H

InChI Key

KHAKFKRESWHJHB-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinuclidine monohydrochloride typically involves the reduction of quinuclidin-3-one oxime or hydrazone. One common method includes the reduction of quinuclidin-3-one oxime using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method involves the hydrogenation of quinuclidin-3-one hydrazone using a palladium catalyst under high pressure .

Industrial Production Methods: For industrial production, the compound can be synthesized through chiral resolution techniques. One such method involves the use of chiral acids to resolve racemic 3-aminoquinuclidine into its enantiomers, followed by salification and recrystallization to obtain the desired product . This method is advantageous due to its high yield and optical purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-Quinuclidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Structural Analogs

(R)-Quinuclidin-3-amine Dihydrochloride (CAS: 123536-14-1)
  • Structure : Enantiomer of the (S)-form, with identical molecular formula (C₇H₁₄N₂·2HCl ) and molecular weight (199.12 g/mol ) .
  • Pharmacological Relevance : Key intermediate in synthesizing encenicline , which demonstrated efficacy in clinical trials for cognitive disorders .
  • Synthesis : Prepared via Schotten-Baumann reaction with imidazole, achieving yields up to 78% under optimized conditions .
3-Aminoquinuclidine Dihydrochloride (CAS: 6530-09-2)
  • Similarity Score : 1.00 (structurally identical to (S)-quinuclidin-3-amine dihydrochloride but lacks stereochemical specification) .
  • Applications : Used in synthesizing acetylcholinesterase inhibitors and nAChR agonists .
(S)-1-Methylpiperidin-3-amine Dihydrochloride (CAS: 1440799-70-1)
  • Similarity Score : 0.88 .

Functionalized Derivatives

(R)-N-(Quinuclidin-3-yl)benzamide Hydrochloride (Compound 6)
  • Synthesis : Benzoylation of (R)-quinuclidin-3-amine dihydrochloride with benzoyl chloride, yielding 27% pure product .
  • Properties : Melting point 248°C ; characterized by distinct $ ^1H $ NMR (DMSO-d6: δ 1.50–3.10 ppm) and IR spectra .
  • Comparison : The amide functionalization enhances lipophilicity compared to the primary amine in (S)-quinuclidin-3-amine hydrochloride.
N-(1-Methyl-4-piperidinyl)benzamide Hydrochloride (Compound 7)
  • Synthesis: Similar benzoylation of 4-amino-1-methylpiperidine, yielding 28% pure product .
Di(quinuclidin-3-yl)amine (VUF15640)
  • Structure : Dimeric quinuclidine derivative linked via an amine group .
  • Synthesis : Formed by reductive amination of quinuclidin-3-one, followed by HCl salt formation .
  • Application : Explored as a scaffold for multivalent ligands targeting G protein-coupled receptors .

Pharmacologically Active Analogs

Encenicline Hydrochloride
  • Structure : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride .
  • Activity : Potent α7 nAChR agonist; clinical trials showed mixed results in Alzheimer’s patients .
  • Synthesis Yield : 65% via HATU-mediated coupling of (R)-quinuclidin-3-amine with 7-chlorobenzo[b]thiophene-2-carboxylic acid .
N-[3-({Cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide Hydrochloride (3b)
  • Structure: Hybrid acridine-quinoline derivative with a quinuclidine-like bicyclic moiety .
  • Properties : Melting point 200°C ; 64% synthesis yield .
  • Activity : Multifunctional agent with antiproliferative and cholinesterase inhibitory activity .

Data Tables

Table 2. Similarity Scores (Based on )

Compound Name CAS Similarity Score Structural Difference
3-Aminoquinuclidine dihydrochloride 6530-09-2 1.00 Non-chiral analog
(S)-1-Methylpiperidin-3-amine diHCl 1440799-70-1 0.88 Piperidine ring; methyl substitution
(1-Methylpiperidin-2-yl)methanamine diHCl 26458-78-6 0.73 Linear amine; piperidine substitution

Key Research Findings

Stereochemical Impact : The (R)-enantiomer of quinuclidin-3-amine is pharmacologically prioritized due to its role in encenicline, while the (S)-enantiomer remains understudied .

Synthetic Efficiency : Imidazole-mediated coupling (e.g., in encenicline synthesis) achieves higher yields (65–78% ) compared to traditional Schotten-Baumann methods (27–28% ) .

Structural Rigidity : Quinuclidine derivatives exhibit superior receptor selectivity over piperidine analogs due to reduced conformational flexibility .

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